(E)-6-bromo-3-((2-hydroxybenzylidene)amino)-4-phenylquinolin-2(1H)-one
Description
Properties
IUPAC Name |
6-bromo-3-[(2-hydroxyphenyl)methylideneamino]-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O2/c23-16-10-11-18-17(12-16)20(14-6-2-1-3-7-14)21(22(27)25-18)24-13-15-8-4-5-9-19(15)26/h1-13,26H,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSLLCZUUWFWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)N=CC4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-bromo-3-((2-hydroxybenzylidene)amino)-4-phenylquinolin-2(1H)-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone.
Schiff Base Formation: The final step involves the condensation of the brominated quinoline with 2-hydroxybenzaldehyde to form the Schiff base, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-6-bromo-3-((2-hydroxybenzylidene)amino)-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxybenzylidene group can be oxidized to form corresponding quinone derivatives.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or alkoxide salts.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
The compound (E)-6-bromo-3-((2-hydroxybenzylidene)amino)-4-phenylquinolin-2(1H)-one is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the scientific research applications of this compound, focusing on its antiviral, anticancer, and antimicrobial properties, supported by data tables and documented case studies.
Structure
The compound features a quinoline backbone substituted with a bromo group and a benzylidene amino moiety. Its structure can be represented as follows:
Properties
- Molecular Weight : 364.23 g/mol
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
- Stability : Stable under normal laboratory conditions but sensitive to light.
Antiviral Activity
Research indicates that quinoline derivatives exhibit significant antiviral properties. A study involving similar quinoline compounds demonstrated their efficacy against various viruses, including HIV and herpes simplex virus. Although specific data on This compound is limited, its structural similarities suggest potential antiviral applications.
Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer effects. The mechanism often involves the inhibition of topoisomerases or induction of apoptosis in cancer cells. For instance, compounds related to the target compound have shown promising results in inhibiting tumor growth in various cancer cell lines.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of related quinoline compounds on HeLa cells, revealing that certain derivatives significantly reduced cell viability at low concentrations.
Antimicrobial Properties
The antimicrobial activity of quinoline derivatives has been documented against a range of bacteria and fungi. The presence of the bromo substituent in This compound may enhance its interaction with microbial targets.
Data Table: Antimicrobial Efficacy
Mechanism of Action
The mechanism of action of (E)-6-bromo-3-((2-hydroxybenzylidene)amino)-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Features :
- Position 3: The (E)-2-hydroxybenzylideneamino group introduces hydrogen-bonding capabilities via the hydroxyl and imine moieties, which may influence target binding or solubility.
- Position 4 : A phenyl group contributes to π-π stacking interactions, a common feature in kinase inhibitors .
Condensation reactions: For example, 4-hydroxyquinolin-2(1H)-ones are prepared by thermal condensation of anilines and substituted malonic acid diethyl esters .
Palladium-catalyzed cross-coupling: Brominated intermediates like 6-bromo-4-phenylquinolin-2(1H)-one serve as precursors for further functionalization (e.g., aminocarbonylation) .
Structural Analogs and Substitution Patterns
Key structural analogs and their substituents are summarized in Table 1.
Table 1. Structural Comparison of Quinolin-2(1H)-one Derivatives
Pharmacological Activity
- 4-Phenylquinolin-2(1H)-one (G7): Acts as a selective allosteric Akt inhibitor (IC₅₀ = 6 µM) by binding to the PH domain, preventing phosphorylation at T308 and S473 .
- Halogenated Derivatives: Bromine at position 6 (e.g., 6-bromo-4-phenylquinolin-2(1H)-one) is often used as a synthetic intermediate for further modifications, such as cross-coupling reactions . Chlorine-substituted analogs (e.g., 6-chloro derivatives) exhibit antiproliferative activity in cancer cells but show less Akt specificity .
- Hydroxybenzylideneamino Group: The target compound’s 2-hydroxybenzylideneamino substituent may enhance hydrogen bonding with target proteins compared to acryloyl or nitro groups in analogs like 5509-44-4 .
Physicochemical Properties
- Hydrogen Bonding: The 2-hydroxybenzylideneamino group introduces two hydrogen bond donors (NH and OH), contrasting with the non-polar acryloyl group in analogs .
Biological Activity
(E)-6-bromo-3-((2-hydroxybenzylidene)amino)-4-phenylquinolin-2(1H)-one is a synthetic compound belonging to the class of Schiff bases, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in anticancer, antimicrobial, and antioxidant activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Numerous studies have highlighted the anticancer properties of Schiff base derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.
Table 1: Anticancer Activity of this compound
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for inhibiting tumor growth .
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial activity against a range of pathogens. In vitro studies report effective inhibition against both gram-positive and gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
The antimicrobial mechanism likely involves disruption of the microbial cell wall and interference with metabolic pathways .
Antioxidant Activity
Antioxidant properties are another significant aspect of this compound's biological profile. The ability to scavenge free radicals was evaluated using DPPH and ABTS assays, which showed that it effectively reduces oxidative stress in cellular environments.
Table 3: Antioxidant Activity Assays
The antioxidant activity is attributed to the presence of hydroxyl groups in its structure, which facilitate electron donation and radical scavenging .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of Schiff bases similar to this compound:
- Case Study on Breast Cancer Treatment : A study involving MCF-7 cells treated with this compound demonstrated a reduction in cell viability by over 50% at concentrations above 10 µM, indicating its potential as an effective chemotherapeutic agent .
- Antimicrobial Efficacy Against Resistant Strains : In a clinical setting, the compound showed effectiveness against antibiotic-resistant strains of Staphylococcus aureus, suggesting its utility in treating infections where conventional antibiotics fail .
Q & A
Q. What synthetic methodologies are recommended for the preparation of (E)-6-bromo-3-((2-hydroxybenzylidene)amino)-4-phenylquinolin-2(1H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via refluxing 6-bromo-2-phenylquinazolin-4(3H)-one with 2-hydroxybenzaldehyde-derived amines in glacial acetic acid for 3–4 hours, followed by recrystallization in ethanol . Optimization includes:
- Catalyst Selection : Acidic conditions (e.g., acetic acid) facilitate Schiff base formation. For challenging substitutions, indium(III) chloride (20 mol%) under microwave irradiation (360 W, 5 minutes) improves yield and reduces reaction time .
- Purification : Thin-layer chromatography (TLC) with cyclohexane:ethyl acetate (2:1) verifies homogeneity .
Table 1 : Key Reaction Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Glacial acetic acid | |
| Temperature | Reflux (~110°C) | |
| Catalyst (advanced) | InCl₃ (microwave-assisted) |
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- FT-IR : Confirm C=O (1705 cm⁻¹), C=N (1647 cm⁻¹), and C-Br (528 cm⁻¹) stretches .
- ¹H/¹³C NMR : Analyze aromatic proton environments (δ 7.2–8.1 ppm for quinoline and phenyl groups) and Schiff base protons (δ ~8.3 ppm) .
- TLC : Use silica gel G-plates with cyclohexane:ethyl acetate (2:1) to monitor reaction progress .
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., N–H⋯N interactions at 3.94 Å) .
Q. What safety protocols should be prioritized during synthesis and handling?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of acetic acid fumes .
- Personal Protective Equipment (PPE) : Gloves and goggles are mandatory, as brominated intermediates may cause skin irritation .
- First Aid : For exposure, rinse with water and consult a physician immediately .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Simulate binding affinities with target proteins (e.g., kinases) using software like AutoDock Vina. Validate with experimental IC₅₀ values from MTT assays .
Table 2 : Computational vs. Experimental Data Comparison
| Parameter | Calculated Value | Experimental Value | Reference |
|---|---|---|---|
| C=O Bond Length | 1.22 Å | 1.23 Å (X-ray) | |
| LogP (Lipophilicity) | 3.8 | 3.7 (HPLC) |
Q. What strategies resolve contradictions between spectral data and crystallographic findings?
- Methodological Answer :
- Dynamic NMR : Detect conformational equilibria (e.g., keto-enol tautomerism) causing signal splitting .
- SCXRD (Single-Crystal X-ray Diffraction) : Clarify hydrogen-bonding motifs (e.g., dimerization via N–H⋯N) that may not be evident in solution-state NMR .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) to rule out impurities .
Q. How can catalytic systems be optimized to enhance yield and sustainability?
- Methodological Answer :
- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 63% yield in 5 minutes using InCl₃) .
- Green Solvents : Replace acetic acid with ionic liquids (e.g., [BMIM]BF₄) to improve recyclability .
- Flow Chemistry : Continuous processing minimizes side reactions and improves scalability .
Q. What in vitro methodologies evaluate the compound’s biological activity, and how are results interpreted?
- Methodological Answer :
- MTT Assay : Assess anticancer activity (e.g., against MDA-MB-231 cells) by measuring mitochondrial reductase activity. IC₅₀ values <20 μM indicate high potency .
- Antimicrobial Testing : Use agar dilution methods (MIC ≤50 μg/mL suggests efficacy) .
Table 3 : Biological Activity Data
| Cell Line/Strain | IC₅₀/MIC | Reference |
|---|---|---|
| MDA-MB-231 | 18.5 μM | |
| S. aureus (MRSA) | 42 μg/mL |
Key Considerations for Experimental Design
- Control Groups : Include unsubstituted quinolinones to isolate the impact of bromine and Schiff base moieties .
- Statistical Validity : Use randomized block designs with ≥4 replicates to account for batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
